Cas no 27796-53-8 (Benzoic acid, 3-chloro-, 2-bromoethyl ester)

Benzoic acid, 3-chloro-, 2-bromoethyl ester is a halogenated aromatic ester with applications in organic synthesis and specialty chemical manufacturing. Its structure, featuring both chloro and bromo substituents, enhances reactivity, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The compound's stability under controlled conditions ensures consistent performance in synthetic workflows. Its dual functional groups allow for selective modifications, facilitating the preparation of complex molecules in pharmaceuticals and agrochemicals. The ester moiety further contributes to its solubility in organic solvents, enabling efficient handling in laboratory and industrial settings. This product is suitable for researchers requiring precise functionalization in multi-step syntheses.
Benzoic acid, 3-chloro-, 2-bromoethyl ester structure
27796-53-8 structure
商品名:Benzoic acid, 3-chloro-, 2-bromoethyl ester
CAS番号:27796-53-8
MF:C9H8O2ClBr
メガワット:263.516
CID:3928162

Benzoic acid, 3-chloro-, 2-bromoethyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 3-chloro-, 2-bromoethyl ester

Benzoic acid, 3-chloro-, 2-bromoethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-51278969-1.0g
2-bromoethyl 3-chlorobenzoate
27796-53-8 95%
1.0g
$0.0 2023-02-02

Benzoic acid, 3-chloro-, 2-bromoethyl ester 関連文献

Benzoic acid, 3-chloro-, 2-bromoethyl esterに関する追加情報

Exploring Benzoic acid, 3-chloro-, 2-bromoethyl ester (CAS No. 27796-53-8): Properties, Applications, and Market Insights

Benzoic acid, 3-chloro-, 2-bromoethyl ester (CAS No. 27796-53-8) is a specialized organic compound with a unique molecular structure that combines a chlorinated benzoic acid moiety with a bromoethyl ester group. This compound has garnered attention in various industrial and research applications due to its distinct chemical properties. The presence of both chlorine and bromine atoms in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

The chemical formula of 3-chloro-2-bromoethyl benzoate reflects its hybrid nature, blending aromatic and aliphatic characteristics. Researchers and manufacturers value this compound for its reactivity, which allows for further functionalization in synthetic pathways. In recent years, the demand for halogenated organic compounds like Benzoic acid, 3-chloro-, 2-bromoethyl ester has increased, driven by advancements in medicinal chemistry and material science.

One of the most frequently asked questions about CAS 27796-53-8 concerns its stability and handling. While this compound is stable under normal conditions, proper storage in cool, dry environments is recommended to maintain its integrity. The bromoethyl ester group is particularly sensitive to hydrolysis, which is an important consideration for researchers working with this material. This characteristic also makes it valuable for controlled-release applications in certain formulations.

In pharmaceutical research, 3-chloro-2-bromoethyl benzoic acid ester serves as a key building block for drug discovery. Its molecular framework allows for the creation of novel compounds with potential biological activity. Recent studies have explored its use in developing enzyme inhibitors and receptor modulators, aligning with current trends in targeted drug development. The compound's halogen atoms provide excellent points for further molecular modifications, making it a favorite among medicinal chemists.

The agrochemical industry has also shown interest in Benzoic acid, 3-chloro-, 2-bromoethyl ester for developing new crop protection agents. With growing concerns about food security and sustainable agriculture, researchers are investigating halogenated compounds as potential precursors for next-generation pesticides with improved efficacy and environmental profiles. This application taps into current discussions about reducing agricultural chemical footprints while maintaining productivity.

From a material science perspective, the bromoethyl ester of 3-chlorobenzoic acid offers interesting possibilities for polymer modification and specialty coatings. The compound can act as a reactive intermediate in creating flame-retardant materials or as a cross-linking agent in certain polymer systems. These applications respond to industry demands for safer, more efficient material additives.

The synthesis of CAS No. 27796-53-8 typically involves esterification reactions between 3-chlorobenzoic acid and 2-bromoethanol. Process optimization for this synthesis has been a topic of recent research, focusing on improving yields and reducing byproducts. Green chemistry principles are increasingly being applied to these synthetic routes, reflecting broader industry trends toward sustainable chemical production.

Analytical characterization of Benzoic acid, 3-chloro-, 2-bromoethyl ester employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's purity and identity, which are critical for research and industrial applications. Quality control protocols for this material have become more stringent as its applications have expanded into sensitive areas like pharmaceutical development.

The global market for 3-chloro-2-bromoethyl benzoate has shown steady growth, particularly in regions with strong pharmaceutical and agrochemical industries. Suppliers and manufacturers are responding to increased demand by improving production capacities and developing more efficient synthetic methods. Market analysts note particular interest in Asia-Pacific markets, where chemical innovation is rapidly expanding.

Regulatory considerations for CAS 27796-53-8 vary by region and application. While not classified as hazardous under standard regulations, proper handling procedures should always be followed. The compound's safety profile has been well-documented in scientific literature, with particular attention to its environmental impact and biodegradation pathways.

Future research directions for Benzoic acid, 3-chloro-, 2-bromoethyl ester may explore its potential in emerging fields like bio-based materials or renewable energy applications. The compound's unique combination of aromatic and aliphatic properties, along with its reactive halogen groups, positions it as a candidate for innovative chemical solutions to contemporary challenges.

For researchers and industry professionals seeking detailed technical information about 27796-53-8, comprehensive datasheets are available from chemical suppliers and research institutions. These resources provide essential data on physical properties, solubility characteristics, and recommended handling procedures for this versatile chemical intermediate.

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